
8-Bromo-6-fluoro-2,7-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-fluoro-2,7-dimethylquinoline is a fluorinated quinoline derivative with the molecular formula C11H9BrFN and a molecular weight of 254.1 g/mol . Quinoline derivatives are known for their diverse pharmacological activities and applications in medicinal and industrial chemistry . The incorporation of bromine and fluorine atoms into the quinoline structure enhances its biological activity and chemical reactivity .
Preparation Methods
The synthesis of 8-Bromo-6-fluoro-2,7-dimethylquinoline typically involves cyclization and cycloaddition reactions, as well as nucleophilic substitution of halogen atoms . One common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and functional group tolerance .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. The use of eco-friendly and reusable catalysts is also a consideration in industrial settings to promote greener chemical processes .
Chemical Reactions Analysis
8-Bromo-6-fluoro-2,7-dimethylquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under appropriate conditions.
Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, similar to benzene and pyridine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include organometallic compounds, halogenating agents, and oxidizing or reducing agents . Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.
Scientific Research Applications
8-Bromo-6-fluoro-2,7-dimethylquinoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoro-2,7-dimethylquinoline involves its interaction with specific molecular targets and pathways. The incorporation of fluorine and bromine atoms enhances its binding affinity to target proteins and enzymes, potentially inhibiting their activity . The exact molecular targets and pathways depend on the specific biological context and application being studied.
Comparison with Similar Compounds
Similar compounds to 8-Bromo-6-fluoro-2,7-dimethylquinoline include other fluorinated quinolines and brominated quinolines, such as:
Compared to these compounds, this compound offers a unique combination of bromine and fluorine substitutions, which may result in distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C11H9BrFN |
|---|---|
Molecular Weight |
254.10 g/mol |
IUPAC Name |
8-bromo-6-fluoro-2,7-dimethylquinoline |
InChI |
InChI=1S/C11H9BrFN/c1-6-3-4-8-5-9(13)7(2)10(12)11(8)14-6/h3-5H,1-2H3 |
InChI Key |
GCCFUEWRFMQKDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=C(C=C2C=C1)F)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


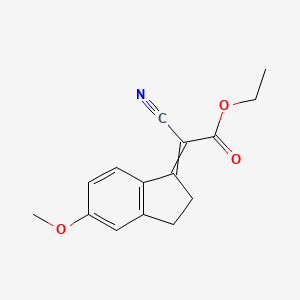
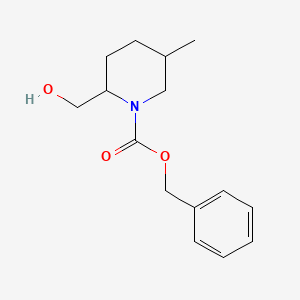
![4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15065889.png)


![7-Iodo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B15065907.png)

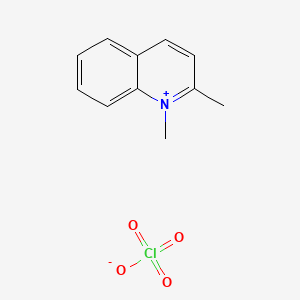
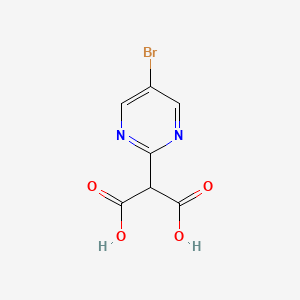
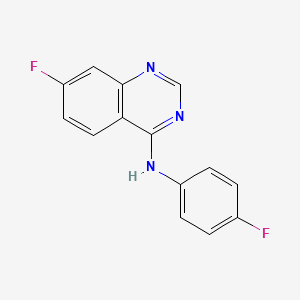
![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B15065934.png)
![2-amino-6-(4-chlorophenyl)-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B15065943.png)


